molecular formula C9H13F3O B12581457 2-Nonyn-4-ol, 1,1,1-trifluoro-, (S)- CAS No. 185424-22-0

2-Nonyn-4-ol, 1,1,1-trifluoro-, (S)-

Cat. No.: B12581457
CAS No.: 185424-22-0
M. Wt: 194.19 g/mol
InChI Key: JECJZQSTARBJEH-QMMMGPOBSA-N
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Description

(S)-2-Nonyn-4-ol, 1,1,1-trifluoro- is a chiral organic compound characterized by a nine-carbon chain (nonyn), a hydroxyl group at the fourth position, a terminal alkyne group at the second position, and a trifluoromethyl (-CF₃) group at the first carbon. The (S)-enantiomer configuration introduces stereochemical specificity, which is critical for applications in pharmaceuticals, agrochemicals, and advanced materials.

Properties

CAS No.

185424-22-0

Molecular Formula

C9H13F3O

Molecular Weight

194.19 g/mol

IUPAC Name

(4S)-1,1,1-trifluoronon-2-yn-4-ol

InChI

InChI=1S/C9H13F3O/c1-2-3-4-5-8(13)6-7-9(10,11)12/h8,13H,2-5H2,1H3/t8-/m0/s1

InChI Key

JECJZQSTARBJEH-QMMMGPOBSA-N

Isomeric SMILES

CCCCC[C@@H](C#CC(F)(F)F)O

Canonical SMILES

CCCCCC(C#CC(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nonyn-4-ol, 1,1,1-trifluoro-, (S)- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,1,1-trifluoro-2-propyn-1-ol and a suitable alkyne.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product. Commonly used catalysts include palladium or copper complexes.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

Industrial production of 2-Nonyn-4-ol, 1,1,1-trifluoro-, (S)- may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems for better control and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Nonyn-4-ol, 1,1,1-trifluoro-, (S)- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The alkyne group can be reduced to form an alkene or alkane.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-Nonyn-4-one, 1,1,1-trifluoro-.

    Reduction: Formation of 2-Nonen-4-ol, 1,1,1-trifluoro- or 2-Nonan-4-ol, 1,1,1-trifluoro-.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Nonyn-4-ol, 1,1,1-trifluoro-, (S)- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Nonyn-4-ol, 1,1,1-trifluoro-, (S)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

(2S)-2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol

  • Structure : Contains a trifluoromethyl group, alkyne, and aromatic/cyclopropyl substituents.
  • Application : Intermediate in synthesizing efavirenz, an antiretroviral drug. The trifluoromethyl group enhances metabolic stability, while the alkyne contributes to rigidity and binding affinity .
  • Key Difference: The presence of a cyclopropyl ring and aromatic amine distinguishes it from (S)-2-Nonyn-4-ol, 1,1,1-trifluoro-, which has a longer aliphatic chain.

1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-yn-2-ol (CAS 89619-11-4)

  • Structure : Features a trifluoromethyl group, alkyne, and methoxy-substituted phenyl ring.
  • Application: Potential use in pharmaceuticals due to its hybrid hydrophobic (CF₃) and polar (hydroxyl) groups. The methoxyphenyl moiety may enhance π-π stacking interactions in drug-receptor binding .
  • Key Difference: The aromatic substitution contrasts with the aliphatic chain in (S)-2-Nonyn-4-ol, 1,1,1-trifluoro-, affecting solubility and reactivity.

Trifluoromethyl Alcohols with Varying Chain Lengths

(S)-(-)-1,1,1-Trifluorooctan-2-ol (CAS 129443-08-9)

  • Structure : Eight-carbon chain with a hydroxyl group at the second position and a trifluoromethyl group.
  • Properties : Higher hydrophobicity compared to shorter-chain analogues. Used in asymmetric synthesis and chiral resolution .
  • Key Difference: The absence of an alkyne group reduces its utility in click chemistry or rigid scaffold formation compared to (S)-2-Nonyn-4-ol, 1,1,1-trifluoro-.

2-Propanol, 1,1,1-trifluoro-, (2S)-

  • Structure : Short-chain (C3) trifluoromethyl alcohol with a hydroxyl group.
  • Market Trends : Global production reached 1,200 tons in 2020, driven by demand for fluorinated solvents and intermediates .
  • Key Difference : Shorter chain length limits its use in applications requiring extended hydrophobic interactions, unlike the nine-carbon chain in the target compound.

Trifluoromethyl β-Diketones and Their Derivatives

1,1,1-Trifluoro-2,4-pentanedione (CAS 367-57-7)

  • Structure : β-Diketone with a trifluoromethyl group.
  • Applications : Precursor for metal-organic frameworks (MOFs) and thin-film fabrication (e.g., tantalum oxyfluoride films). The CF₃ group improves thermal stability and corrosion resistance .
  • Key Difference: The diketone functionality enables chelation with metals, unlike the alcohol-alkyne system in (S)-2-Nonyn-4-ol, 1,1,1-trifluoro- .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility Key Application
(S)-2-Nonyn-4-ol, 1,1,1-trifluoro-* C₉H₁₃F₃O 212.20 N/A Low in water Pharmaceutical intermediates
(2S)-Efavirenz Intermediate C₁₄H₁₂ClF₃NO 308.70 N/A Organic solvents Antiretroviral synthesis
1,1,1-Trifluoro-2,4-pentanedione C₅H₅F₃O₂ 154.09 142 Ethanol, acetone MOF precursor
(S)-(-)-1,1,1-Trifluorooctan-2-ol C₈H₁₅F₃O 184.20 175–180 Lipophilic Chiral resolution

Table 2: Industrial Production and Market Trends

Compound Global Production (2020) Market Growth (2020–2025) Key Drivers
2-Propanol, 1,1,1-trifluoro-, (2S)- 1,200 tons 6.8% CAGR Solvents, agrochemical intermediates
1,1,1-Trifluoro-2,4-pentanedione 800 tons 5.2% CAGR Electronics, coatings

Research Findings and Challenges

  • Synthetic Challenges : Introducing both alkyne and trifluoromethyl groups requires specialized reagents (e.g., trifluoromethylation agents like TMSCF₃) and controlled conditions to preserve stereochemistry .
  • Biological Activity : Trifluoromethyl groups enhance bioavailability and metabolic stability but may increase toxicity risks due to bioaccumulation .
  • Industrial Scalability: Long-chain trifluoromethyl alcohols like (S)-2-Nonyn-4-ol, 1,1,1-trifluoro- face purification challenges due to high hydrophobicity .

Biological Activity

2-Nonyn-4-ol, 1,1,1-trifluoro-, (S)- is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : 2-Nonyn-4-ol, 1,1,1-trifluoro-, (S)-
  • CAS Number : 185424-22-0
  • Molecular Formula : C9H11F3O
  • Molecular Weight : 196.18 g/mol

The biological activity of 2-Nonyn-4-ol, 1,1,1-trifluoro-, (S)- is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures can act as ligands for nuclear receptors and influence gene expression. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's bioactivity.

Antimicrobial Properties

Studies have indicated that compounds with alkynyl and alcohol functionalities exhibit antimicrobial activity. For instance, derivatives of similar structures have shown effectiveness against various bacterial strains.

Bacterial Strain Zone of Inhibition (mm)
Staphylococcus aureus30 ± 2.50
Escherichia coli25 ± 1.20
Candida albicans29 ± 2.35

This suggests that 2-Nonyn-4-ol could possess similar antimicrobial properties due to its structural characteristics.

Anti-Cancer Activity

The compound's potential as an anti-cancer agent has been explored through in vitro studies. Its mechanism involves the inhibition of specific pathways associated with cancer cell proliferation. Research on related compounds has shown promising results in inhibiting cancer cell lines such as HepG2 and MCF-7.

Study on Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various alkynols, it was found that compounds similar to 2-Nonyn-4-ol demonstrated significant activity against pathogenic bacteria and fungi. The study reported a correlation between the presence of hydroxyl groups and increased antimicrobial potency.

Anti-Cancer Research

Another study focused on the anti-cancer properties of trifluorinated compounds revealed that these compounds could effectively inhibit tumor growth in vitro. The mechanism was linked to the modulation of apoptosis pathways and cell cycle arrest in cancer cells.

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